molecular formula C11H20O B13275411 2-Methyl-1-propylcyclohexane-1-carbaldehyde

2-Methyl-1-propylcyclohexane-1-carbaldehyde

Cat. No.: B13275411
M. Wt: 168.28 g/mol
InChI Key: PJSLGCVQAAVHGU-UHFFFAOYSA-N
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Description

2-Methyl-1-propylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, a propyl group, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with propyl and methyl groups followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of strong bases and alkyl halides for the alkylation step, followed by oxidation reactions to introduce the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as palladium or platinum on carbon are often used to facilitate the alkylation and oxidation reactions. The process is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products

    Oxidation: 2-Methyl-1-propylcyclohexane-1-carboxylic acid.

    Reduction: 2-Methyl-1-propylcyclohexane-1-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-1-propylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclohexane ring and its substituents may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    2-Methylcyclohexane: A cyclohexane ring with a single methyl group.

    1-Propylcyclohexane: A cyclohexane ring with a single propyl group.

Uniqueness

2-Methyl-1-propylcyclohexane-1-carbaldehyde is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-1-propylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h9-10H,3-8H2,1-2H3

InChI Key

PJSLGCVQAAVHGU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1C)C=O

Origin of Product

United States

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